molecular formula C12H14F2N2O2 B2786333 N-(2,4-difluorophenyl)-2-morpholinoacetamide CAS No. 329079-50-7

N-(2,4-difluorophenyl)-2-morpholinoacetamide

Cat. No. B2786333
CAS RN: 329079-50-7
M. Wt: 256.253
InChI Key: RWAJKEXDISGWGW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-morpholinoacetamide, also known as Difluoroacetamide (DFA), is a chemical compound that has been widely used in scientific research. DFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by DFA leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such asmammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival.

Mode of Action

It is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. For instance, it may inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation and pain.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it could inhibit the activity of signaling pathways such as NF-κB and STAT3, which are involved in cancer growth and inflammation. It may also reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .

Result of Action

The molecular and cellular effects of N-(2,4-difluorophenyl)-2-morpholinoacetamide’s action could include a reduction in the production of pro-inflammatory cytokines and chemokines, and the induction of apoptosis, or programmed cell death, in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-difluorophenyl)-2-morpholinoacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFA in lab experiments is its potent inhibition of FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes. However, one limitation of using DFA is its potential toxicity. DFA has been shown to be toxic to some cell lines at high concentrations, and care must be taken when using DFA in experiments.

Future Directions

There are many potential future directions for research involving DFA. One area of research is the investigation of the role of endocannabinoids in the development and treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Another area of research is the development of new drugs that target FAAH, which could have therapeutic potential in a variety of diseases. Additionally, the development of new synthesis methods for DFA could lead to improved yields and reduced costs, making DFA more accessible for research purposes.

Synthesis Methods

DFA can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with morpholine and subsequent reaction with chloroacetyl chloride. Other methods for the synthesis of DFA have also been reported, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

DFA has been extensively used in scientific research due to its potent inhibition of FAAH. The inhibition of FAAH by DFA leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects. DFA has been used in a variety of studies to investigate the role of endocannabinoids in various physiological processes, including pain, inflammation, anxiety, and depression.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAJKEXDISGWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-morpholinoacetamide

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